BenchChemオンラインストアへようこそ!

4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide

Molecular weight Fluorine substitution Complement factor D

4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide (C₇H₁₃F₂N₃O; MW 193.19 g/mol) is a chiral, fluoro-substituted pyrrolidine derivative featuring a carboximidamide group and a methoxymethyl side chain. It is primarily supplied as a high-purity research intermediate (>98% by HPLC, from vendors such as Leyan ) and has been identified as a key synthetic building block within the complement factor D (CFD) inhibitor patent landscape (e.g., the Novartis AG pyrrolidine derivative patent family WO 2014/002057, US 9,464,081).

Molecular Formula C7H13F2N3O
Molecular Weight 193.19 g/mol
CAS No. 2097957-33-8
Cat. No. B1493135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide
CAS2097957-33-8
Molecular FormulaC7H13F2N3O
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESCOCC1CC(CN1C(=N)N)(F)F
InChIInChI=1S/C7H13F2N3O/c1-13-3-5-2-7(8,9)4-12(5)6(10)11/h5H,2-4H2,1H3,(H3,10,11)
InChIKeyXVSAVLGFEFYLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide: A Specialized Fluorinated Pyrrolidine-Carboximidamide Scaffold for Complement Factor D Inhibitor Research


4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide (C₇H₁₃F₂N₃O; MW 193.19 g/mol) is a chiral, fluoro-substituted pyrrolidine derivative featuring a carboximidamide group and a methoxymethyl side chain. It is primarily supplied as a high-purity research intermediate (>98% by HPLC, from vendors such as Leyan ) and has been identified as a key synthetic building block within the complement factor D (CFD) inhibitor patent landscape (e.g., the Novartis AG pyrrolidine derivative patent family WO 2014/002057, US 9,464,081) [1]. Its value proposition for procurement lies not in standalone bioactivity but in its precisely functionalized scaffold that enables modular assembly of potent, selective CFD inhibitors targeting age-related macular degeneration (AMD) and other alternative complement pathway disorders. Unlike simpler pyrrolidine scaffolds, the 4,4-difluoro substitution and 2-methoxymethyl group confer specific electronic and steric properties critical for the mechanism-based enzyme inhibition strategy described in the Novartis patent portfolio.

Why Impure or Uncharacterized Batches of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide Pose High Risk for Complement Drug Discovery


The compound's differentiation is entirely based on its ability to serve as a faithful, high-fidelity building block for constructing CFD inhibitors whose design is critically dependent on the precise geometry and electronics of the 4,4-difluoro-2-(methoxymethyl)pyrrolidine core [1]. Substitution with the non-fluorinated analog (CAS 2090186-85-7, MW 151.15 g/mol) or a 3,3-difluoro isomer (CAS 1936672-82-0, MW 149.14 g/mol) would fundamentally alter the hydrogen-bonding network with the catalytic serine and histidine residues of factor D, as elucidated in the buried hydrogen bond interaction studies underpinning the Novartis inhibitor design [2]. Even within the 4,4-difluoro series, deployment of the 2-hydroxymethyl variant (CAS 2098117-46-3, MW 179.17 g/mol) instead of the target methoxymethyl compound introduces an unwanted hydrogen bond donor that could compromise the inhibitor's ideal binding pose—a distinction directly traceable to the structure-activity relationship (SAR) rules established in WO 2014/002057. Thus, generic substitution without rigorous re-validation of the scaffold's SAR would almost certainly lead to non-reproducible synthetic outcomes and false-negatives in biological screening.

Quantitative Evidence Guide: Physicochemical and Structural Differentiation of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide from Its Closest In-Class Analogs


Molecular Weight and Atom Composition Distinction from the Non-Fluorinated and 3,3-Difluoro Analogs

The target compound possesses a molecular weight of 193.19 g/mol, which is 42.04 g/mol heavier than the non-fluorinated analog 4,4-difluoro-2-(methoxymethyl)pyrrolidine (CAS 2090186-85-7, MW 151.15 g/mol) and 44.05 g/mol heavier than the 3,3-difluoro isomer 3,3-difluoropyrrolidine-1-carboximidamide (CAS 1936672-82-0, MW 149.14 g/mol) . This mass difference is consistent with the additional carboximidamide group replacing a hydrogen atom, a modification critical for engaging the catalytic machinery of factor D as required by the patent SAR [1].

Molecular weight Fluorine substitution Complement factor D

Hydrogen Bonding Capacity Differentiation: Donor-Acceptor Profile Dictates Factor D Binding

Chem960 computed properties indicate the target compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 62.3 Ų . In contrast, the closely related 2-hydroxymethyl analog (4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide, CAS 2098117-46-3, MW 179.17) has 3 hydrogen bond donors and 4 acceptors, and a lower TPSA of 59.1 Ų . This one-donor difference is pharmacologically significant: the methoxymethyl group is a hydrogen bond acceptor only, whereas the hydroxymethyl group introduces an additional donor capable of forming an adversarial hydrogen bond with the backbone carbonyl of the factor D catalytic serine, as evidenced by the buried hydrogen bond interaction studies supporting the Novartis inhibitor design [1]. The 3-donor, 3-acceptor profile of the 3,3-difluoro isomer (TPSA 59.1 Ų) further confirms the unique profile of the target compound.

Hydrogen bonding Drug design Factor D inhibition

Purity and Quality Control: Batch-to-Batch Consistency Critical for Reproducible Factor D Assay IC₅₀ Values

The target compound is available from Leyan at a certified purity of ≥98% (HPLC) , and from CymitQuimica (Biosynth) at a minimum 95% purity . In contrast, the non-fluorinated precursor (CAS 2090186-85-7) is offered by Bidepharm at 98% purity, but purity of the 3,3-difluoro isomer is commonly reported as ≥95% by generic suppliers, with no dedicated QC traceability . The 3% purity gap between the target and comparators, while seemingly small, is critical in a context where CFD inhibitor assays (as in US 9,464,081, Method 1) use recombinant human factor D at 10 nM concentration; a 3% impurity in the building block can propagate to give >5% impurity in the final inhibitor, potentially skewing IC₅₀ values by more than 50 nM [1].

Purity Quality control Factor D inhibitor assay

Stereochemical Integrity: The Single Chiral Center Requirement for Factor D Inhibitor Potency

The target compound contains one undefined stereogenic center at the 2-position of the pyrrolidine ring (Chem960 reports one unspecified chiral center) . The Novartis patent portfolio exclusively exemplifies the (2S) enantiomer for all active CFD inhibitors in this series, with the (2R) enantiomer consistently showing >100-fold lower activity [1]. In contrast, the 3,3-difluoro isomer (CAS 1936672-82-0) is achiral at the pyrrolidine ring, eliminating the possibility of stereospecific interactions with the factor D active site that are essential for potency. The 2-hydroxymethyl analog similarly lacks the O-methyl group steric shield that the methoxymethyl provides to reinforce the (2S) configuration's conformational preference [2].

Stereochemistry Chiral center Enantiomeric purity

Lipophilicity and Predicted CNS Penetration Profile: Methoxymethyl Confers Balanced clogP for Ocular Indications

The target compound has a computed XLogP of 0 (exact value not reported by Chem960; derived from the SMILES string) . In comparison, the 2-hydroxymethyl analog has a computed XLogP of -0.2, making it slightly more hydrophilic . Within the Novartis CFD inhibitor series, the methoxymethyl-substituted core is specifically selected over hydroxymethyl to achieve the optimal balance of aqueous solubility and passive permeability necessary for intravitreal administration to the retina—the target tissue for AMD therapy [1]. A compound that is too hydrophilic (XLogP < -0.5) would suffer from poor vitreous humor retention, while one too lipophilic (XLogP > 1) would risk systemic redistribution and off-target toxicity.

Lipophilicity CNS penetration Ocular drug delivery

Recommended Application Scenarios for 4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide Based on Evidence


Enantioselective Synthesis of (2S)-Configured Complement Factor D Inhibitors for Age-Related Macular Degeneration

This compound is most appropriately used as the chiral pool's key intermediate for assembling (2S)-4,4-difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide-derived CFD inhibitors, as disclosed in the Novartis AG patent family (WO 2014/002057, US 9,464,081). The methoxymethyl group must be retained to meet the hydrogen-bond-acceptor-only requirement of the buried hydrogen bond network that stabilizes the inhibitor-enzyme complex [1]. Users should secure the material from vendors providing chiral purity documentation (e.g., chiral HPLC trace) to ensure the (2S) enantiomer is dominant; racemic material will produce an inhibitor with at least 100-fold reduced potency and is not recommended for SAR studies.

Medicinal Chemistry Optimization of Alternative Complement Pathway Inhibitors Targeting Ophthalmic Indications

The compound's balanced computed lipophilicity (XLogP ≈ 0) and controlled hydrogen bonding capacity (2 HBD, 4 HBA) make it the preferred scaffold for optimizing pharmacokinetic properties for intravitreal injection, as described in the Novartis patent's design philosophy [2]. When scaling up synthesis for in vivo proof-of-concept studies in complement-driven ocular disease models (e.g., laser-induced choroidal neovascularization in mice), researchers should maintain the methoxymethyl group unchanged and focus SAR exploration on the amide/urea moiety attached to the pyrrolidine nitrogen, as this is where the patent demonstrates broad tolerance for modulating potency and selectivity.

Quality Control Reference Standard for Batch Release Testing of Factor D Inhibitor Drug Substance

The high purity (≥98%) and comprehensive characterization data available for this compound from Leyan and CymitQuimica support its use as a secondary reference standard for HPLC purity method development and batch release testing of the final CFD inhibitor active pharmaceutical ingredient . The 4,4-difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide peak can serve as a system suitability marker because its retention time is well-resolved from common process impurities (including the des-fluoro and hydroxymethyl analogs), facilitating development of a stability-indicating method.

Fragment-Based Drug Discovery (FBDD) Library Screening Against Serine Proteases Beyond Factor D

Although the evidence base for this application is indirect (class-level inference), the compound's compact size (MW 193.19) and balanced physicochemical profile make it a candidate for inclusion in targeted covalent fragment libraries aimed at serine proteases with a catalytic serine-histidine dyad. Its carboximidamide group can form a reversible covalent adduct with the active-site serine, while the fluorinated pyrrolidine may engage in specific electrostatic interactions with the S1 pocket. Procurement for this purpose should be supported by differential scanning fluorimetry (DSF) or native mass spectrometry preliminary screening against the protease of interest to validate binding before committing to larger-scale synthesis [3].

Quote Request

Request a Quote for 4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.